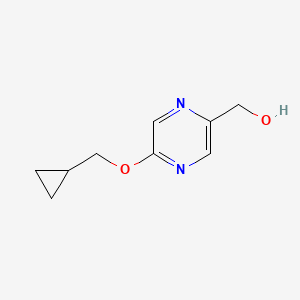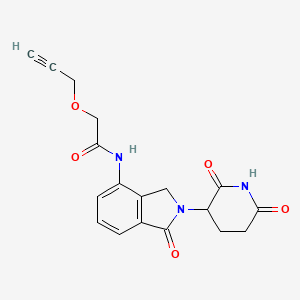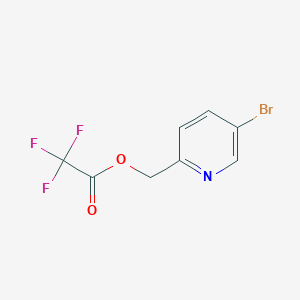
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is an organic compound that features a bromopyridine moiety and a trifluoroacetate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 5-bromopyridine-2-methanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
5-Bromopyridine-2-methanol+Trifluoroacetic anhydride→(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically require polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with water or alcohol as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Hydrolysis: The major product is 5-bromopyridine-2-carboxylic acid.
Oxidation and Reduction: Products include various oxidized or reduced forms of the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but lacks the trifluoroacetate group.
2-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trifluoroacetate ester.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Contains a tetrazole ring instead of a trifluoroacetate group.
Uniqueness
(5-Bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of both a bromopyridine moiety and a trifluoroacetate ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H5BrF3NO2 |
|---|---|
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
(5-bromopyridin-2-yl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-2-6(13-3-5)4-15-7(14)8(10,11)12/h1-3H,4H2 |
Clave InChI |
QHOASNPAVNSFRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Br)COC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


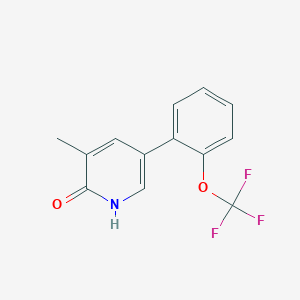
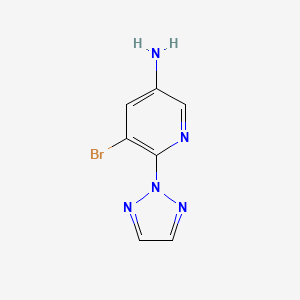
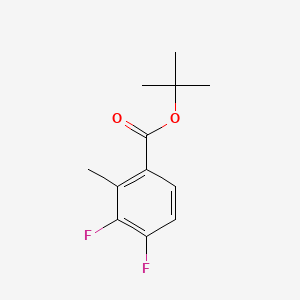
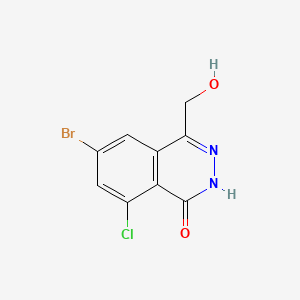
![10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]methoxymethyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14773723.png)
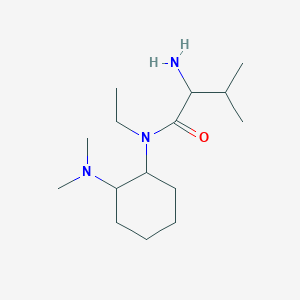
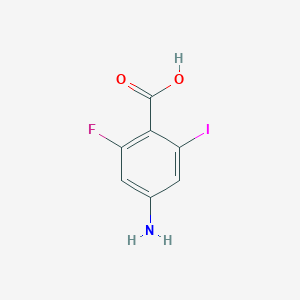
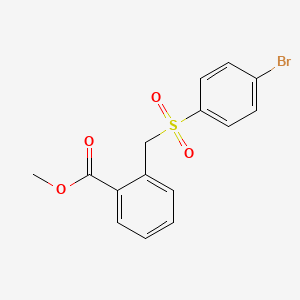
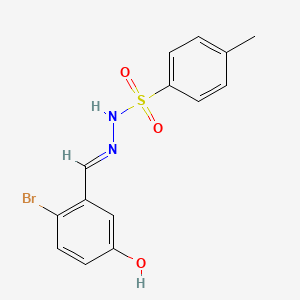
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
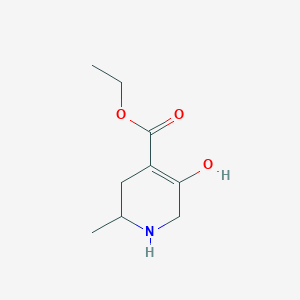
![Iron, [2,6-bis(diphenylmethyl)-4-methoxy-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]dichloro-, (SP-5-13)-](/img/structure/B14773769.png)
